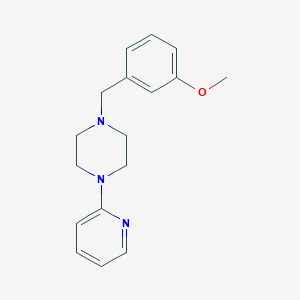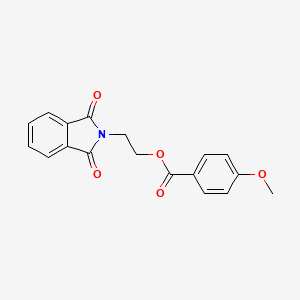![molecular formula C11H17N3OS2 B5633590 N-cyclohexyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5633590.png)
N-cyclohexyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is part of a broader class of compounds that have been synthesized and studied for their structural and biological properties. These compounds, including various acetamide derivatives, exhibit a wide range of chemical and physical properties due to their heterocyclic frameworks, making them subjects of interest in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of acetamide derivatives involves multiple steps, including condensation, cyclization, and amidation reactions, under specific conditions to ensure the desired structural framework and functional groups are accurately incorporated. For instance, Wang et al. (2010) detailed the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives, highlighting the importance of MS, IR, CHN, and 1H NMR spectral data in confirming the structures of these compounds (Wang et al., 2010).
Molecular Structure Analysis
The molecular structures of these compounds have been elucidated using various analytical techniques, including X-ray diffraction, NMR spectroscopy, and IR spectroscopy. For example, the crystal structure of substituted acetamides provided insights into their molecular geometry, showcasing the 'V' shaped arrangement and intermolecular interactions that contribute to their stability and reactivity (Boechat et al., 2011).
Chemical Reactions and Properties
The chemical reactions of these compounds involve interactions with various reagents to form new derivatives with potential biological activities. The reactivity is often attributed to the presence of functional groups, such as the thiadiazolyl and acetamide moieties, that undergo nucleophilic substitution, electrophilic addition, or condensation reactions. The chemical properties are largely influenced by the heterocyclic core, which can participate in various organic transformations (Shukla et al., 2012).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structures, are crucial for understanding the behavior of these compounds under different conditions. The crystallography studies reveal the solid-state arrangement and provide insights into the molecular interactions that govern the compounds' physical stability and solubility characteristics (Gautam et al., 2013).
Chemical Properties Analysis
The chemical properties are characterized by their reactivity towards various organic and inorganic reagents. These reactions are essential for the functionalization of the core structure, allowing for the synthesis of derivatives with enhanced or modified biological activities. The presence of electron-withdrawing or donating groups on the thiadiazole ring significantly impacts the compounds' chemical behavior, influencing their potential as pharmacological agents or functional materials (Abbasi et al., 2020).
Mécanisme D'action
The mechanism of action of “N-cyclohexyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide” would depend on its specific biological activity. Thiadiazoles have been found to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities .
Propriétés
IUPAC Name |
N-cyclohexyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS2/c1-8-13-14-11(17-8)16-7-10(15)12-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZFVDKJQZHUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-isopropyl-4-methyl-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5633512.png)
![2-propyl-N-[2-(3-pyridinyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5633535.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]nicotinamide](/img/structure/B5633543.png)
![9-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5633551.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5633563.png)
![4-[3-(4-fluorobenzyl)piperidin-1-yl]pyrimidine](/img/structure/B5633568.png)

![N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5633583.png)
![3-(3-methyl-2-buten-1-yl)-1-[(4-methyl-1-piperazinyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B5633596.png)

![N-benzyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5633618.png)
![methyl N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-beta-alaninate](/img/structure/B5633634.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxamide](/img/structure/B5633637.png)